molecular formula C22H16N4O6 B4969420 (5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

(5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B4969420
M. Wt: 432.4 g/mol
InChI Key: ZXWDSLASBHPQHF-UYRXBGFRSA-N
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Description

(5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structural features. This compound contains a methoxyphenyl group, a nitrophenyl group, and a pyrrole moiety, all connected to a diazinane-trione core. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.

Properties

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O6/c1-32-18-9-7-14(8-10-18)25-21(28)19(20(27)23-22(25)29)13-16-6-3-11-24(16)15-4-2-5-17(12-15)26(30)31/h2-13H,1H3,(H,23,27,29)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWDSLASBHPQHF-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazinane-trione core, followed by the introduction of the methoxyphenyl and nitrophenyl groups through various substitution reactions. The final step often involves the formation of the pyrrole moiety and its attachment to the core structure under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-1-(4-Methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and the resulting chemical and biological properties

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